Advanced Structural and Pharmacological Profiling of 2-Methyl-9-propyl-9H-purin-6-amine (CAS 63555-28-2)
Advanced Structural and Pharmacological Profiling of 2-Methyl-9-propyl-9H-purin-6-amine (CAS 63555-28-2)
Executive Summary
The rational design of purine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of antimetabolites and kinase inhibitors. 2-Methyl-9-propyl-9H-purin-6-amine (CAS 63555-28-2) is a structurally modified purine scaffold characterized by a methyl substitution at the C2 position, a propyl chain at the N9 position, and an exocyclic amino group at C6[1]. This specific functionalization pattern creates a highly lipophilic, ATP-mimetic molecule that has garnered significant interest for its potential to disrupt cellular signaling pathways and inhibit purine metabolism enzymes[1].
This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, details a self-validating regioselective synthesis protocol, and outlines experimental workflows for its biological evaluation.
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical properties of 2-Methyl-9-propyl-9H-purin-6-amine is critical for predicting its pharmacokinetic behavior, solubility, and target-binding thermodynamics. The presence of the N9-propyl group significantly increases the molecule's lipophilicity compared to its precursor, 2-methyladenine[2], enhancing its ability to penetrate cell membranes.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source Application |
| CAS Number | 63555-28-2 | Compound Identification |
| IUPAC Name | 2-methyl-9-propylpurin-6-amine | Nomenclature |
| Molecular Formula | C₉H₁₃N₅ | Stoichiometric Calculations |
| Molecular Weight | 191.23 g/mol | Assay Molarity Formulations[1] |
| Density | ~1.41 g/cm³ | Solvent Partitioning |
| Boiling Point | ~385.9 °C at 760 mmHg | Thermal Stability Profiling[1] |
| Flash Point | ~187.2 °C | Laboratory Safety Protocols[1] |
| Canonical SMILES | CCCN1C=NC2=C(N=C(N=C21)C)N | In Silico Docking / Cheminformatics[1] |
Regioselective Synthesis: Overcoming the N7/N9 Tautomeric Challenge
The Causality of Experimental Design
A classic challenge in purine chemistry is the alkylation of the imidazole ring. The precursor,[2], exists as an N7/N9 tautomeric mixture. Under standard basic conditions (e.g., using K₂CO₃ or NaH), direct alkylation typically yields an inseparable, nearly 1:1 thermodynamic mixture of N7 and N9 isomers due to the similar nucleophilicity and electron density of these nitrogen atoms.
To achieve high N9-regioselectivity, a silver salt-mediated alkylation strategy is employed[1]. Silver ions (Ag⁺) coordinate preferentially with the N7 and exocyclic N6 positions, forming a rigid silver-purine complex. This coordination effectively creates a steric and electronic shield around the N7 position, directing the incoming electrophile exclusively to the biologically relevant N9 position[1].
Fig 1: Silver salt-mediated regioselective N9-alkylation workflow for CAS 63555-28-2.
Step-by-Step Synthesis & Self-Validation Protocol
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Complexation: Suspend 1.0 equivalent of 2-methyl-6-aminopurine in anhydrous N,N-Dimethylformamide (DMF). Add 0.6 equivalents of silver carbonate (Ag₂CO₃). Stir the mixture at room temperature for 1 hour protected from light to allow the silver-purine complex to fully form.
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Alkylation: Dropwise, add 1.2 equivalents of 1-bromopropane. Elevate the reaction temperature to 60–80°C and stir for 12 hours[1].
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Isolation: Cool to room temperature and filter the mixture through a pad of Celite to remove precipitated silver bromide (AgBr) salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient).
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Self-Validating QA (NMR Analysis): To definitively prove N9-alkylation over N7-alkylation, perform 2D ¹H-¹H NOESY NMR.
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Validation Metric: The α-CH₂ protons of the propyl group will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the purine C8-H proton. If N7-alkylation had occurred, this cross-peak would be absent, providing an internal, self-validating proof of structural integrity.
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Pharmacological Mechanisms & Cellular Signaling
2-Methyl-9-propyl-9H-purin-6-amine is actively investigated in medicinal chemistry as a lead compound for anticancer therapeutics and biochemical enzyme inhibition[1]. Its primary mechanism of action relies on its structural homology to adenosine triphosphate (ATP).
By acting as an ATP-competitive inhibitor, the purine core anchors into the highly conserved hinge region of target kinases via hydrogen bonding at the N1 and N6 positions. Simultaneously, the C2-methyl and N9-propyl groups project into adjacent hydrophobic sub-pockets, enhancing binding affinity and conferring selectivity over endogenous ATP. This blockade prevents the phosphorylation of downstream effectors in cellular proliferation cascades[1].
Fig 2: Competitive inhibition mechanism of purine analog in cellular proliferation pathways.
Experimental Workflow: Biological Evaluation of Kinase Inhibition
To evaluate the efficacy of CAS 63555-28-2 in pharmaceutical development[1], researchers must utilize a self-validating kinetic assay to confirm the mechanism of inhibition.
Step-by-Step Enzymatic Assay Protocol
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Reagent Preparation: Prepare a 10 mM stock solution of 2-Methyl-9-propyl-9H-purin-6-amine in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 100 μM (keeping final DMSO concentration ≤1% to prevent enzyme denaturation).
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Assay Incubation: In a 384-well microplate, combine the target recombinant kinase, the compound dilutions, and a fluorescently labeled peptide substrate in assay buffer (e.g., HEPES pH 7.5, MgCl₂, DTT). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
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Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its previously determined Michaelis constant ( Km ). Incubate for 60 minutes.
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Detection & Readout: Quench the reaction and measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescent ADP-detection reagent.
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Self-Validating Kinetic Analysis:
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Generate a Lineweaver-Burk plot by varying both the ATP concentration and the compound concentration.
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Validation Metric: If the compound is a true ATP-competitive inhibitor, the plotted lines will intersect precisely at the y-axis (indicating that Vmax remains constant while the apparent Km increases). If the lines intersect elsewhere, the mechanism is allosteric or uncompetitive, prompting a re-evaluation of the binding model.
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References
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PubChem Compound Summary Title: 2-Methyladenine | C6H7N5 | CID 15048 (Precursor Data) Source: National Center for Biotechnology Information (NIH) URL:[Link]
